molecular formula C11H13N3 B13680539 2-Isopropylquinazolin-4-amine

2-Isopropylquinazolin-4-amine

Cat. No.: B13680539
M. Wt: 187.24 g/mol
InChI Key: BMNRMQPRYLUQBO-UHFFFAOYSA-N
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Description

2-Isopropylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an isopropyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-isopropylaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can offer higher yields and shorter reaction times compared to traditional synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopropylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

  • 2-Methylquinazolin-4-amine
  • 2-Ethylquinazolin-4-amine
  • 2-Propylquinazolin-4-amine

Comparison: Compared to its analogs, 2-Isopropylquinazolin-4-amine may exhibit unique biological activities due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic properties. The isopropyl group may also enhance the compound’s stability and bioavailability compared to other alkyl-substituted quinazoline derivatives .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-propan-2-ylquinazolin-4-amine

InChI

InChI=1S/C11H13N3/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3,(H2,12,13,14)

InChI Key

BMNRMQPRYLUQBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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